![molecular formula C27H41Cl2N5O4S B2377654 (S,R,S)-AHPC-C4-NH2 (dihydrochloride) CAS No. 2341796-78-7](/img/structure/B2377654.png)
(S,R,S)-AHPC-C4-NH2 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” is a chiral compound based on its name. Chiral compounds are molecules that cannot be superimposed on their mirror images. They often play important roles in biological systems .
Synthesis Analysis
While specific synthesis methods for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” were not found, chiral compounds are typically synthesized using methods such as asymmetric hydrogenation .Molecular Structure Analysis
The “(S,R,S)” in the compound’s name suggests it has three chiral centers. The “R” and “S” labels are used to denote the absolute configuration of the chiral centers .Chemical Reactions Analysis
Asymmetric hydrogenation is a common reaction involving chiral compounds . It uses a small amount of a chiral molecular catalyst to produce enantio-enriched compounds .Scientific Research Applications
Catalytic Applications
- Pt/C Synthesis from Ammonium Hexachloroplatinate (AHCP) : Ammonium hexachloroplatinate (AHCP, (NH4)2PtCl6) is utilized for synthesizing Pt/C catalysts, relevant in proton exchange membrane fuel cells (PEMFCs). AHCP's low decomposition temperature and high aqueous solubility make it a preferred choice. High-resolution transmission electron microscopy (HRTEM) characterized Pt particle sizes and distribution, demonstrating excellent dispersion and an electrochemically active area suitable for fuel cell electrodes (Verde et al., 2005).
Biochemical and Cellular Functions
- Role of AhpC in Mycobacterium tuberculosis : Alkylhydroperoxidase C (AhpC) in Mycobacterium tuberculosis contains unique cysteine residues crucial for its antioxidative function. It protects various substrates, including DNA, from oxidative damage. This study highlights the importance of cysteine residues in AhpC's activity and suggests a unique disulphide-relay reaction mechanism (Chauhan & Mande, 2002).
- AhpC's Role in E. coli Iron Metabolism : Escherichia coli alkyl hydroperoxide reductase subunit C (AhpC) plays a role beyond detoxifying peroxides. It's involved in iron metabolism, particularly affecting enterobactin production, a siderophore crucial under iron-limiting conditions. This highlights AhpC's involvement in broader cellular processes (Ma & Payne, 2012).
Material Synthesis and Applications
- Silicon-Based Ceramics from Polymer Precursors : Hyperbranched polycarbosilane was used as a precursor for both inorganic/organic hybrid materials and inorganic solids with unusual microstructures. This includes the synthesis of silicon carbide (SiC) and SiC-fiber-reinforced composites. The study provides insights into the synthesis of advanced materials from polymer precursors (Interrante et al., 2002).
Biomedical Research
- Adamantyl-Substituted Retinoid-Related Molecules : This study investigates molecules similar to (S,R,S)-AHPC-C4-NH2 in their ability to induce apoptosis in cancer cells. These molecules, like CD437/AHPN and 3-Cl-AHPC/MM002, bind to the orphan nuclear receptor small heterodimer partner (SHP) and influence the formation of a corepressor complex. The results provide a basis for understanding how similar molecules might interact with cellular components to induce apoptosis (Farhana et al., 2007).
Future Directions
While specific future directions for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” are not available, research in the field of chiral compounds is ongoing. For example, advances in asymmetric hydrogenation have changed the synthetic approach to producing performance chemicals . Additionally, polymeric micelles, which are nano-sized drug delivery carrier systems composed of biocompatible and biodegradable amphiphilic block copolymers, are being explored for the treatment and diagnosis of various conditions .
Mechanism of Action
Target of Action
The primary target of the compound (S,R,S)-AHPC-C4-NH2 (dihydrochloride), also known as (2S,4R)-1-((S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway .
Mode of Action
The compound acts as a VHL ligand , used in the recruitment of the VHL protein . It can be connected to the ligand for a protein (e.g., BCR-ABL1) by a linker to form PROTACs (Proteolysis-Targeting Chimeras), such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By recruiting the VHL protein and forming PROTACs, it induces the degradation of specific target proteins . This process can influence various biochemical pathways depending on the target protein.
Pharmacokinetics
As a general principle, the compound’s absorption, distribution, metabolism, and excretion (adme) properties would impact its bioavailability
Result of Action
The result of the compound’s action is the degradation of the target protein . For example, when the compound forms the PROTAC GMB-475, it induces the degradation of BCR-ABL1, a protein associated with certain types of leukemia .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H/t20-,21+,24-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGQVIKGJREIR-IYCRVZLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.